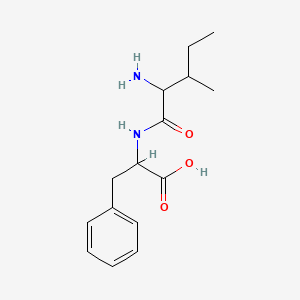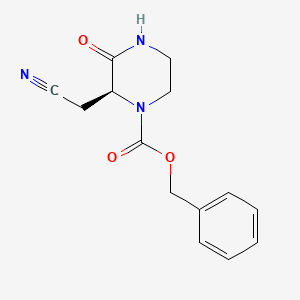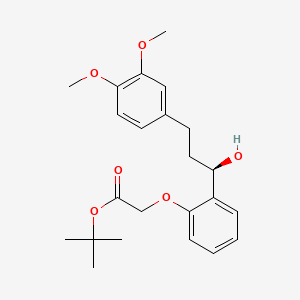
(R)-tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a tert-butyl ester group, a phenoxyacetate moiety, and a hydroxypropyl group attached to a dimethoxyphenyl ring, making it a versatile molecule for chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable Grignard reagent to form the corresponding alcohol.
Esterification: The hydroxypropyl intermediate is then esterified with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to yield the desired ester product.
Phenoxyacetate Formation: The final step involves the reaction of the ester with phenol under basic conditions to form the phenoxyacetate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
®-tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
®-tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features used as a solvent and intermediate in chemical synthesis.
Ethyl 3-(furan-2-yl)propionate: Another ester compound used in the food industry as a flavoring agent.
Uniqueness
®-tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenoxy)acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial purposes.
特性
分子式 |
C23H30O6 |
|---|---|
分子量 |
402.5 g/mol |
IUPAC名 |
tert-butyl 2-[2-[(1R)-3-(3,4-dimethoxyphenyl)-1-hydroxypropyl]phenoxy]acetate |
InChI |
InChI=1S/C23H30O6/c1-23(2,3)29-22(25)15-28-19-9-7-6-8-17(19)18(24)12-10-16-11-13-20(26-4)21(14-16)27-5/h6-9,11,13-14,18,24H,10,12,15H2,1-5H3/t18-/m1/s1 |
InChIキー |
DEPRYKQVMLMYNL-GOSISDBHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)COC1=CC=CC=C1[C@@H](CCC2=CC(=C(C=C2)OC)OC)O |
正規SMILES |
CC(C)(C)OC(=O)COC1=CC=CC=C1C(CCC2=CC(=C(C=C2)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


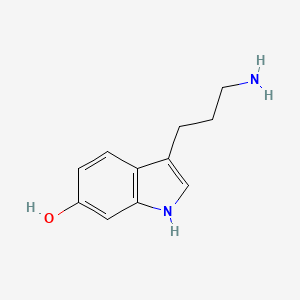
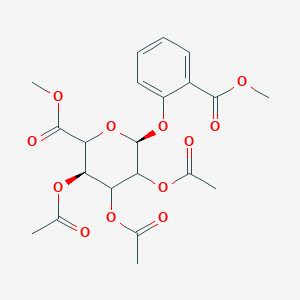
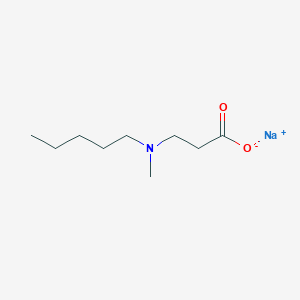
![2-Hydroxy-2[4-(hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic Acid](/img/structure/B13863630.png)
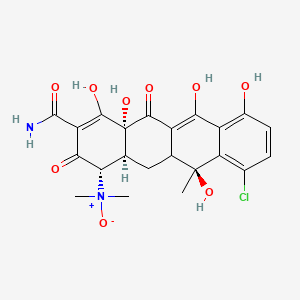

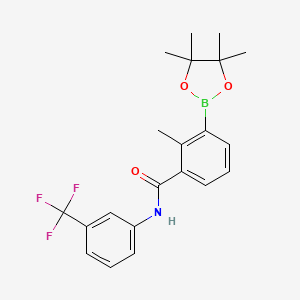
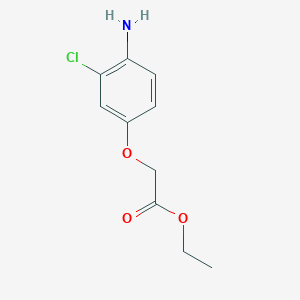
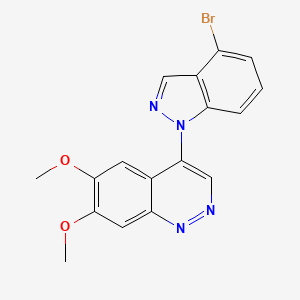
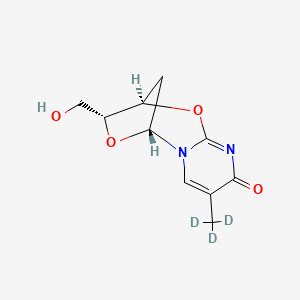
![(2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone 2,2,2-Trifluoroacetate](/img/structure/B13863668.png)

